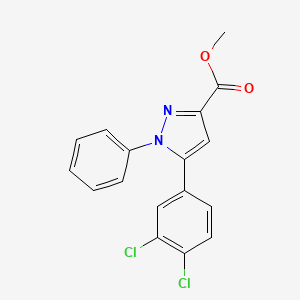

methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 3,4-dichlorophenyl group at the 5-position of the pyrazole ring, a phenyl group at the 1-position, and a methyl ester at the 3-position. The compound’s synthesis, structural characterization, and applications are often explored in comparison to analogs with varying substituents.

Properties

IUPAC Name |

methyl 5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-7-8-13(18)14(19)9-11)21(20-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAFFKZVADBCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with phenylmalonic acid in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer studies.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyrazole derivatives with different substituents exhibit distinct physical properties. Key examples include:

Key Observations :

- Electron-withdrawing vs. donating groups : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to 3,4-dimethoxyphenyl (3c), which has electron-donating methoxy groups. The latter exhibits a higher melting point (177–179°C), likely due to stronger intermolecular interactions from polar OMe groups .

- Ester variations: Replacement of the methyl ester with ethyl (e.g., 3b) minimally affects melting points but may influence metabolic stability.

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H14Cl2N2O2

- Molecular Weight : 347.2 g/mol

- Structural Characteristics : The compound contains a pyrazole core substituted with a dichlorophenyl group and a phenyl group, contributing to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acid derivatives. The use of various catalysts and solvents can enhance yield and purity. A general synthetic route includes:

- Condensation Reaction : The initial step involves the condensation of 3,4-dichlorobenzaldehyde with phenylhydrazine.

- Cyclization : The resultant hydrazone undergoes cyclization to form the pyrazole ring.

- Esterification : Finally, esterification with methyl chloroformate yields the desired methyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- A431 (human epidermoid carcinoma)

- HT29 (human colorectal adenocarcinoma)

The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : Studies suggest that it interferes with cell cycle progression.

- Induction of Apoptosis : Evidence indicates that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.